molecular formula C51H58F3N6O10P B12384032 N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite

Cat. No.: B12384032
M. Wt: 1003.0 g/mol
InChI Key: PLGRAOCWBZAGHT-KGQSFKSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of DNA/RNA synthesis due to its unique structural properties, which facilitate the incorporation of modified nucleosides into oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and reproducibility .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is widely used in:

Mechanism of Action

The compound exerts its effects by incorporating modified nucleosides into oligonucleotides during synthesis. The modifications can enhance the stability, binding affinity, and specificity of the oligonucleotides. The molecular targets include complementary nucleic acid sequences, and the pathways involved are related to nucleic acid hybridization and gene regulation .

Comparison with Similar Compounds

Uniqueness: N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl modification, which provides enhanced stability and resistance to enzymatic degradation compared to other similar compounds .

Properties

Molecular Formula

C51H58F3N6O10P

Molecular Weight

1003.0 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44+,45?,47-,71?/m1/s1

InChI Key

PLGRAOCWBZAGHT-KGQSFKSZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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